Tert-butyl [5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl]carbamate

Catalog No.
S829261
CAS No.
364631-72-1
M.F
C12H23NO5
M. Wt
261.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl [5-(hydroxymethyl)-2,2-dimethyl-1,3-dio...

CAS Number

364631-72-1

Product Name

Tert-butyl [5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl]carbamate

IUPAC Name

tert-butyl N-[5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl]carbamate

Molecular Formula

C12H23NO5

Molecular Weight

261.31 g/mol

InChI

InChI=1S/C12H23NO5/c1-10(2,3)18-9(15)13-12(6-14)7-16-11(4,5)17-8-12/h14H,6-8H2,1-5H3,(H,13,15)

InChI Key

UIDPKGWXTKYSPZ-UHFFFAOYSA-N

SMILES

CC1(OCC(CO1)(CO)NC(=O)OC(C)(C)C)C

Canonical SMILES

CC1(OCC(CO1)(CO)NC(=O)OC(C)(C)C)C

Environmental Science

Results: Preliminary studies show that tert-butyl carbamate can enhance the degradation rates of certain pollutants, contributing to more effective remediation strategies.

Synthesis of Tetrasubstituted Pyrroles

Results: The process typically yields tetrasubstituted pyrroles with ester or ketone groups at the C-3 position, which are valuable for further chemical transformations .

Catalysis Research

Results: Insights gained from such studies can inform the design of more efficient catalysts for industrial chemical processes.

Tert-butyl [5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl]carbamate is a chemical compound characterized by its unique structure, which includes a tert-butyl group attached to a dioxane ring. The molecular formula is C12H21NO5C_{12}H_{21}NO_{5}, with a molecular weight of approximately 259.30 g/mol. This compound falls under the category of carbamates, which are esters of carbamic acid and are often utilized in various chemical applications due to their diverse reactivity and biological activity .

  • There is no current information regarding the mechanism of action or potential biological role of TBC-HDM.
  • No safety information on toxicity, flammability, or reactivity is available for TBC-HDM.
Typical of carbamates. These include:

  • Hydrolysis: The carbamate can hydrolyze in the presence of water to yield the corresponding amine and carbonic acid.
  • Transesterification: This compound can undergo transesterification reactions with alcohols to form different esters.
  • Nucleophilic Substitution: The hydroxymethyl group can act as a nucleophile in substitution reactions, allowing for further functionalization.

These reactions make tert-butyl [5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl]carbamate a versatile intermediate in organic synthesis .

Several synthetic routes have been proposed for the preparation of tert-butyl [5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl]carbamate:

  • Direct Carbamation: This involves reacting the corresponding hydroxymethyl dioxane derivative with tert-butyl isocyanate under controlled conditions.
  • Formation from Dioxane Derivatives: Starting from 2,2-dimethyl-1,3-dioxane, hydroxymethylation followed by carbamation can yield the desired product.
  • Multi-step Synthesis: A more complex route may involve multiple steps including protection-deprotection strategies to ensure selective functionalization at the hydroxymethyl position .

Tert-butyl [5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl]carbamate finds applications in various fields:

  • Pharmaceutical Industry: As an intermediate in the synthesis of bioactive compounds.
  • Chemical Research: Used as a building block in organic synthesis and medicinal chemistry.
  • Agricultural Chemistry: Potential use in developing agrochemicals due to its biological activity.

Its versatility as a synthetic intermediate makes it valuable for developing new therapeutic agents and agricultural products .

Interaction studies involving tert-butyl [5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl]carbamate have indicated its potential interactions with various biological targets. Preliminary data suggest that it may interact with enzymes involved in metabolic pathways or cellular signaling processes. Further research is necessary to characterize these interactions fully and assess their implications for therapeutic efficacy .

Tert-butyl [5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl]carbamate shares structural similarities with other carbamates and dioxane derivatives. Here are some comparable compounds:

Compound NameCAS NumberSimilarityUnique Features
Tert-butyl (3-formyloxetan-3-yl)carbamate885669-84-10.83Contains an oxetane ring
(S)-tert-butyl (1-ethoxy-3-oxopropan-2-yl)carbamate168965-51-30.81Features an ethoxy group
Tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan)364631-73-20.80Contains an aldehyde functional group

The uniqueness of tert-butyl [5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl]carbamate lies in its specific hydroxymethyl substitution on the dioxane ring, which may confer distinct biological activities compared to these similar compounds .

XLogP3

0.3

Dates

Modify: 2023-08-16

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